2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine
Description
2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is a heterocyclic compound featuring a pyridine core substituted with an ethoxy group at the 5-position and a 1H-imidazol-5-yl ethyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-ethoxy-2-[1-(1H-imidazol-5-yl)ethyl]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-10-4-5-11(14-6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15) |
InChI Key |
QEKPWAOPMKAEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C(C)C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized to introduce the ethyl and ethoxy groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and reagents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The ethoxy group (-OCH₂CH₃) on the pyridine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Reaction with HCl yields 5-hydroxypyridine derivatives via cleavage of the ethoxy group.
-
Alkoxy Exchange : Substitution with other alcohols (e.g., methanol) occurs in the presence of Lewis acids like BF₃ .
Conditions and Yields
| Reaction Type | Reagents/Catalysts | Temperature | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), H₂O | Reflux | 72% | |
| Methoxy substitution | BF₃·Et₂O, MeOH | 80°C | 65% |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring participates in EAS at electron-rich positions. Nitration and sulfonation reactions are facilitated by directing effects of the ethoxy group:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethoxy group .
-
Sulfonation : Reaction with SO₃/H₂SO₄ produces sulfonic acid derivatives .
Key Data
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Ethoxy-3-nitropyridine | 58% | |
| Sulfonation | SO₃, H₂SO₄ | 5-Ethoxy-3-sulfonylpyridine | 47% |
Cross-Coupling Reactions
The ethyl-imidazole moiety enables catalytic cross-coupling (e.g., Suzuki-Miyaura) via boronate intermediates. A representative example:
Example Protocol
text1. **Substrate**: 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine-boronate ester 2. **Catalyst**: Pd(PPh₃)₄ (2 mol%) 3. **Base**: K₃PO₄ (3 equiv) 4. **Solvent**: 1,4-Dioxane/H₂O (4:1) 5. **Conditions**: 80°C, 4 h → 85% yield[2]
Coordination with Metal Complexes
The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Au), forming stable complexes. For instance:
-
Gold(I) Complexation : Reaction with AuCl(SMe₂) produces [(imidazole)AuCl] complexes .
-
Catalytic Roles : Copper complexes facilitate oxidative cyclization to imidazo[1,2-a]pyridines .
Stability Data
| Metal | Ligand Ratio | Stability in RPMI Medium (24h) | Source |
|---|---|---|---|
| Au(I) | 1:1 | 68% degradation | |
| Cu(I) | 1:2 | >90% stability |
Redox Reactions
-
Oxidation : The ethyl linker undergoes oxidation with KMnO₄ to form a ketone derivative.
-
Reduction : LiAlH₄ reduces the pyridine ring to piperidine under harsh conditions .
Oxidation Pathway
Yield : 63%
Biological Interactions
The compound reacts with biological nucleophiles:
-
Glutathione Adduct Formation : Thiol groups in glutathione displace chloride in Au(I) complexes, forming stable adducts (e.g., [(NHC)Au-SG]) .
-
Enzyme Inhibition : Modulates γ-secretase activity via π-stacking interactions .
Pharmacological Data
| Target | IC₅₀ (nM) | Assay Type | Source |
|---|---|---|---|
| γ-Secretase (Aβ42) | 60 | Cell-free assay | |
| WDR5 protein | 120 | Fluorescence |
Stability Under Physiological Conditions
In RPMI 1640 cell culture medium:
Scientific Research Applications
Chemistry: In chemistry, 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology: The imidazole ring is known for its biological activity, making this compound of interest in the development of pharmaceuticals. It can act as a ligand for metal ions, influencing biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The highest similarity (0.79) is observed with 2-(1H-Imidazol-5-yl)ethanol hydrochloride, which shares the imidazole-ethyl motif but lacks the pyridine ring and ethoxy group. This difference likely reduces the target compound’s solubility in polar solvents compared to the ethanol derivative .
Biological Activity
The compound 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is an imidazole derivative that has garnered interest due to its potential biological activities. Imidazole derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.3 g/mol. The structure features an imidazole ring and an ethoxy group, which contribute to its biological activity.
Imidazole derivatives typically interact with various biological targets. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may inhibit certain enzymes or modulate receptor activity, similar to other compounds in its class.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the efficacy of imidazole derivatives against various bacterial strains, including resistant strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 128 | Both |
Anticancer Activity
In a preclinical study, the compound was tested against various cancer cell lines. It exhibited IC50 values ranging from 10 to 50 µM, indicating moderate potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 20 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 30 |
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives generally indicates good solubility and bioavailability. Preliminary data suggest that this compound has favorable absorption characteristics, although further studies are needed to confirm these findings.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine?
The synthesis typically involves modular approaches:
- Step 1: Construct the pyridine core with ethoxy substitution. Ethoxylation at position 5 can be achieved via nucleophilic aromatic substitution (SNAr) using ethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduce the ethyl-imidazole moiety. A common method is alkylation of 1H-imidazole-5-carbaldehyde followed by Grignard or organometallic coupling to attach the ethyl group. Alternatively, cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) can assemble the imidazole ring post-pyridine functionalization .
- Key Challenge: Regioselectivity in imidazole substitution. Steric and electronic factors must be controlled to ensure the ethyl group links to the imidazole’s 5-position. Computational tools (e.g., DFT studies) can predict reactivity patterns .
Basic: How is the molecular structure of this compound validated experimentally?
- X-ray Crystallography: The gold standard for structural confirmation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsional conformations. For example, SHELX’s robust refinement algorithms resolve disorder in the ethyl linker or ethoxy group .
- NMR Spectroscopy: ¹H and ¹³C NMR verify connectivity. The imidazole proton (N-H) typically appears downfield (~δ 12-14 ppm), while the ethoxy group’s methylene protons resonate as a quartet (δ 3.5-4.5 ppm). 2D NMR (COSY, HSQC) clarifies through-space and through-bond interactions .
Basic: What biological screening assays are suitable for initial evaluation of this compound?
- Target Identification: Screen against GPCRs (e.g., angiotensin or histamine receptors) due to structural similarity to imidazole-based ligands. Radioligand binding assays (e.g., using [³H]-labeled competitors) quantify affinity .
- Enzyme Inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability. LC-MS/MS monitors metabolite formation (e.g., oxidative deethylation of the ethoxy group) .
Advanced: How can conflicting NMR data between computational predictions and experimental results be resolved?
- Case Study: Discrepancies in imidazole proton shifts may arise from solvent effects or tautomerism.
- Method 1: Perform NMR in deuterated DMSO to stabilize the N-H proton and compare with DFT-calculated chemical shifts (accounting for solvent dielectric constant) .
- Method 2: Variable-temperature NMR identifies dynamic processes (e.g., ring flipping) that obscure signals. For example, cooling to 253 K may resolve splitting caused by conformational exchange .
Advanced: What strategies improve the metabolic stability of the ethoxy group in preclinical models?
- Isotere Replacement: Replace the ethoxy oxygen with a sulfone or trifluoromethyl group to resist oxidative cleavage .
- Deuterium Labeling: Substitute ethoxy hydrogens with deuterium (C-D bonds) to slow CYP450-mediated oxidation. LC-MS tracks deuterium retention in plasma metabolites .
- Prodrug Approach: Mask the ethoxy group as a tert-butyl carbonate, which hydrolyzes in target tissues to release the active compound .
Advanced: How can regioselectivity challenges during imidazole functionalization be addressed?
- Directed Metalation: Use directing groups (e.g., pyridinyl) to guide palladium-catalyzed C-H activation. For example, Pd(OAc)₂ with S-Phos ligand selectively functionalizes the imidazole’s 5-position .
- Protection/Deprotection: Temporarily protect the 4-position of imidazole with a Boc group, enabling ethylation at the 5-position before deprotection .
Advanced: What analytical techniques resolve batch-to-batch variability in purity?
- HPLC-MS/MS: Quantify impurities using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Detect trace byproducts (e.g., de-ethoxylated analogs) via MRM transitions .
- X-ray Powder Diffraction (XRPD): Compare crystallinity across batches. Amorphous content >5% indicates inconsistent purification (e.g., recrystallization from MeOH/EtOAc vs. acetone) .
Advanced: How can in silico tools predict drug-likeness and off-target effects?
- ADMET Prediction: Tools like SwissADME calculate logP (target: 2–3 for optimal permeability) and PSA (<90 Ų for CNS penetration). The ethoxy group increases hydrophobicity but may reduce solubility .
- Molecular Docking: Screen against the Human Ether-à-go-go Related Gene (hERG) channel to assess cardiac toxicity risks. Imidazole’s basic nitrogen may interact with hERG’s pore helix .
Advanced: What mechanistic insights explain unexpected reactivity during synthesis?
- Case Study: Formation of a tetrazole byproduct during azide reactions.
Advanced: How can structural analogs be designed to enhance binding affinity?
- Bioisosteric Replacement: Replace the imidazole with 1,2,4-triazole to modulate pKa and hydrogen-bonding capacity. Triazole’s lower basicity may reduce off-target interactions .
- Fragment-Based Design: Attach a sulfonamide group to the pyridine’s 3-position to exploit hydrophobic pockets in the target protein (e.g., kinase ATP-binding sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
